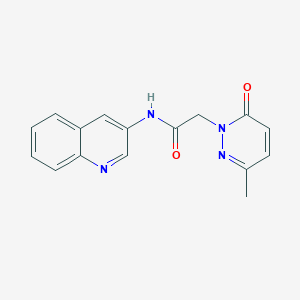

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(3-methyl-6-oxopyridazin-1-yl)-N-quinolin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-11-6-7-16(22)20(19-11)10-15(21)18-13-8-12-4-2-3-5-14(12)17-9-13/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMNIPKNRADZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, with CAS number 1235254-92-8, is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 294.31 g/mol. The structure features a pyridazinone ring fused with a quinoline moiety, which is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.31 g/mol |

| CAS Number | 1235254-92-8 |

Synthesis

The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves multi-step organic reactions. These include the formation of the pyridazinone core followed by the introduction of the quinoline group through various coupling reactions.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer (MCF-7) cell lines.

- Cytotoxicity : The compound was evaluated using the MTT assay, revealing IC50 values that indicate potent activity against resistant cancer cell lines.

- Mechanism of Action : Flow cytometric analysis indicated that treatment with this compound induces cell cycle arrest at the G2/M phase, suggesting a mechanism that disrupts normal cell division processes.

Inhibition of Tubulin Polymerization

Molecular docking studies have demonstrated that 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide interacts with tubulin's colchicine-binding site. This interaction inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Case Studies

A study published in PMC evaluated a series of compounds similar to 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide. Compounds exhibiting high antiproliferative activity were selected for further investigation into their effects on tubulin dynamics and cell cycle progression. Notably, compounds with structural similarities showed IC50 values ranging from 4.47 to 52.8 μM against various cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone Derivatives with Acetamide Linkers

a. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide ()

- Structure: Similar pyridazinone core with a 3-methyl group but substituted at position 4 with a 2-chlorobenzyl group. The acetamide linker is replaced with acetohydrazide.

- Activity: Reported as an anticonvulsant agent, highlighting the role of the pyridazinone scaffold in central nervous system (CNS) targeting .

- Synthesis : Microwave-assisted reaction (80% yield), emphasizing efficient synthesis compared to conventional methods .

b. N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide ()

- Structure: Dichloro substitution at positions 4 and 5 on the pyridazinone ring, linked to a sulfonamide-phenyl group.

- The dichloro substitution may enhance electrophilicity and target binding .

- Synthesis : Acid-amine coupling under mild conditions (79% yield), demonstrating scalability .

c. 2-(4,5-Dichloro-6-oxopyridazin-1(6H)-yl)-N-(1-(N,N-dimethylsulfamoyl)piperidin-3-yl)acetamide ()

Key Comparison :

Heterocyclic Acetamide Derivatives Beyond Pyridazinones

a. Coumarin-Acetamide Hybrids ()

- Structure: Coumarin linked to acetamide via oxy or thiazolidinone groups.

- Activity : Antioxidant properties surpassing ascorbic acid, suggesting acetamide linkers enhance radical scavenging .

b. Quinoxaline and Quinazolinone Derivatives ()

Key Comparison :

- The target compound’s pyridazinone-quinoline combination may offer unique pharmacokinetic profiles compared to coumarin or quinoxaline analogs.

Q & A

Basic: What are the recommended synthetic routes for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves multi-step protocols, starting with functionalization of the pyridazine and quinoline moieties. Key steps include:

- Chlorination and coupling reactions : Initial synthesis of intermediates like 3-methyl-6-oxopyridazine and quinolin-3-amine, followed by amide bond formation using coupling agents such as EDCI or HATU .

- Optimization of reaction conditions : Temperature control (e.g., 0–5°C for sensitive steps), solvent selection (polar aprotic solvents like DMF for solubility), and reaction time (monitored via TLC or HPLC). For example, extending reaction time to 24 hours improved amidation yields in analogous compounds .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (using ethanol/water mixtures) are critical for isolating high-purity product .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridazine C=O at δ 165–170 ppm) and acetamide linkage (N–H resonance at δ 8.2–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 365.14) and detects impurities .

Advanced: How can researchers investigate the biological activity of this compound against specific disease targets?

Answer:

- In vitro assays :

- Enzyme inhibition : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays (IC₅₀ determination) .

- Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., HepG2, MCF-7) to evaluate cytotoxicity .

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like PARP-1 or tubulin, focusing on hydrogen bonds between the acetamide group and active-site residues .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-receptor interactions over 100-ns trajectories, analyzing stability via RMSD and binding free energy (MM-PBSA calculations) .

- Quantum Mechanical (QM) Methods : DFT (B3LYP/6-31G*) optimizes the compound’s geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Data Contradiction: How should discrepancies in solubility or stability data across studies be addressed?

Answer:

- Standardized protocols : Replicate experiments under controlled conditions (e.g., pH 7.4 PBS buffer for solubility; 25°C for stability studies). For example, solubility variations in DMSO vs. aqueous buffers should be explicitly reported .

- Cross-validation : Compare with structurally similar compounds (e.g., N-(quinolin-3-yl)acetamide derivatives) to identify trends in substituent effects on solubility .

Advanced: What strategies can be employed to modify the core structure to enhance pharmacological properties?

Answer:

- Functional group substitution :

- Replace the 3-methyl group on pyridazine with electron-withdrawing groups (e.g., Cl, NO₂) to improve metabolic stability .

- Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the quinoline ring to enhance aqueous solubility .

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying acetamide linkers (e.g., replacing –CH₂– with –CH₂CH₂–) and evaluate changes in IC₅₀ against target enzymes .

Basic: What are the stability considerations for this compound under standard laboratory storage conditions?

Answer:

- Storage conditions : Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the acetamide bond .

- Stability monitoring : Periodic HPLC analysis (every 3 months) to detect degradation products, such as free quinoline or pyridazine fragments .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Phase I metabolites (e.g., hydroxylation at the quinoline ring) are common in analogous compounds .

- Isotope labeling : Use ¹⁴C-labeled compound in rat pharmacokinetic studies to track excretion routes (urine vs. feces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.